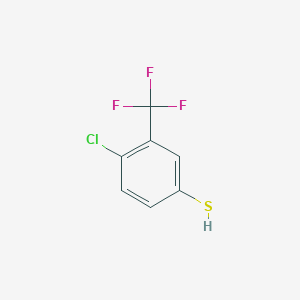![molecular formula C18H13N3O2 B099149 N-(5-Iminobenzo[a]phenoxazin-9-yl)acetamid;hydrochlorid CAS No. 15391-59-0](/img/structure/B99149.png)
N-(5-Iminobenzo[a]phenoxazin-9-yl)acetamid;hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide;hydrochloride, also known as N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide;hydrochloride, is a useful research compound. Its molecular formula is C18H13N3O2 and its molecular weight is 303.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antifungalmittel
Es wurde festgestellt, dass diese Verbindung eine signifikante antifungale Aktivität aufweist . Es wurde gegen Saccharomyces cerevisiae PYCC 4072 getestet, wobei die Mikrodilutionsmethode verwendet wurde, die für Antimykotika-Empfindlichkeitstests in Hefe beschrieben wurde . Die Verbindung mit einer Aminogruppe an Position 5 und einer Aminopropylgruppe an Position 9 erwies sich als die aktivste .
Fluoreszierende Sonden
„N-(5-Iminobenzo[a]phenoxazin-9-yl)acetamid-Hydrochlorid“ hat Potenzial als fluoreszierende Sonde . Es wurde mittels Fluoreszenzmikroskopie unter Verwendung von S. cerevisiae als Modellsystem für eukaryotische Zellen untersucht . Es wurde festgestellt, dass die Benzo[a]phenoxaziniumchloride die Zellen mit einer bevorzugten Anreicherung färbten, die an der Vakuolenmembran und/oder der perinukleären Membran des endoplasmatischen Retikulums zu erscheinen scheint
Wirkmechanismus
Target of Action
The primary targets of N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide hydrochloride are yeast cells , specifically Saccharomyces cerevisiae . This compound has been found to have high antifungal activity .
Mode of Action
N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide hydrochloride interacts with its targets by inhibiting their growth . The compound’s antifungal activity is attributed to its ability to disrupt the normal functions of the yeast cells .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of yeast cells, leading to their inhibited growth .
Pharmacokinetics
The compound’s antifungal activity suggests that it is able to reach its target cells and exert its effects .
Result of Action
The result of the action of N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide hydrochloride is the inhibition of yeast cell growth . The compound also has the potential to be used as a fluorescent probe , as it has been found to stain yeast cells with preferential accumulation at the vacuolar membrane and/or the perinuclear membrane of the endoplasmatic reticulum .
Action Environment
The action of N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide hydrochloride can be influenced by environmental factors such as the pH of the solution it is in . The compound’s photophysics (absorption and fluorescence emission) were studied in absolute ethanol, water, and other aqueous solutions of different pH values, which are relevant for its potential biological applications .
Biochemische Analyse
Biochemical Properties
N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide hydrochloride has been found to interact with various biomolecules, including enzymes and proteins . The nature of these interactions is complex and can involve both covalent and non-covalent bonds .
Cellular Effects
The compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide hydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide hydrochloride can change in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide hydrochloride vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide hydrochloride is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
The compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide hydrochloride and its effects on activity or function have been studied . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide;hydrochloride involves the reaction of 5-nitrosalicylaldehyde with 2-aminobenzo[a]phenoxazine followed by acetylation and hydrochloride salt formation.", "Starting Materials": [ "5-nitrosalicylaldehyde", "2-aminobenzo[a]phenoxazine", "acetic anhydride", "hydrochloric acid", "ethanol" ], "Reaction": [ "Step 1: React 5-nitrosalicylaldehyde with 2-aminobenzo[a]phenoxazine in ethanol to form N-(5-nitrosalicylidene)-2-aminobenzo[a]phenoxazine.", "Step 2: Acetylate the product obtained in step 1 with acetic anhydride to form N-(5-acetylsalicylidene)-2-aminobenzo[a]phenoxazine.", "Step 3: Hydrolyze the product obtained in step 2 with hydrochloric acid to form N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide.", "Step 4: Form the hydrochloride salt of the product obtained in step 3 by reacting with hydrochloric acid." ] } | |
CAS-Nummer |
15391-59-0 |
Molekularformel |
C18H13N3O2 |
Molekulargewicht |
303.3 g/mol |
IUPAC-Name |
N-(5-aminobenzo[a]phenoxazin-9-ylidene)acetamide |
InChI |
InChI=1S/C18H13N3O2/c1-10(22)20-11-6-7-15-16(8-11)23-17-9-14(19)12-4-2-3-5-13(12)18(17)21-15/h2-9H,19H2,1H3 |
InChI-Schlüssel |
VPKBNFVPXKODST-UHFFFAOYSA-N |
SMILES |
CC(=O)N=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=C1.Cl |
Kanonische SMILES |
CC(=O)N=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=C1 |
Synonyme |
DARROW RED CERTIFIED |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


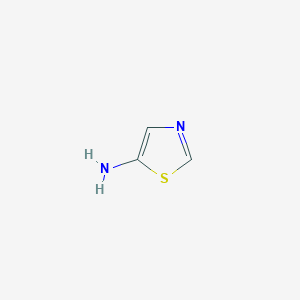
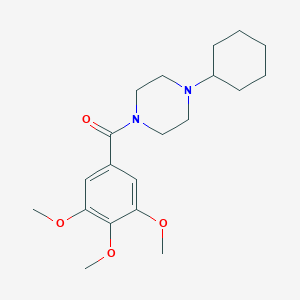
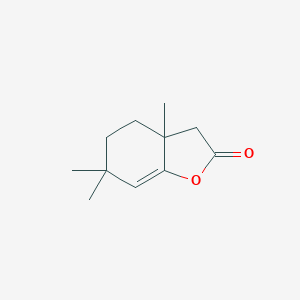
![Benzo[b]thiophene, 2-propyl-](/img/structure/B99072.png)

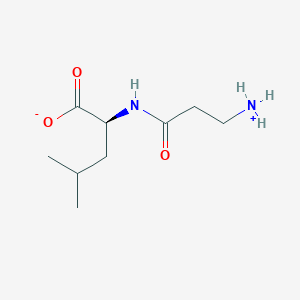
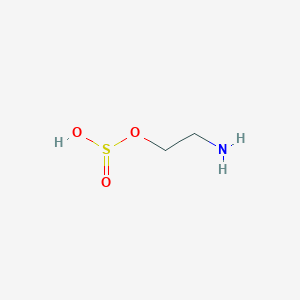

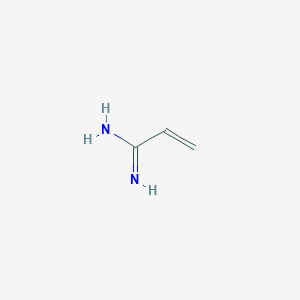
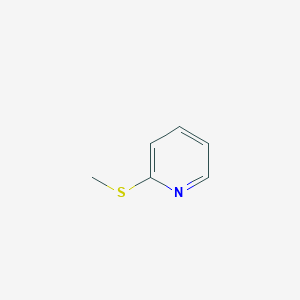
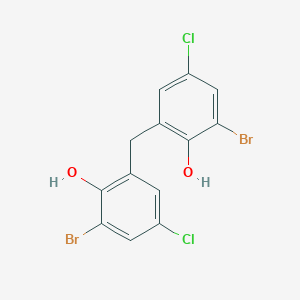
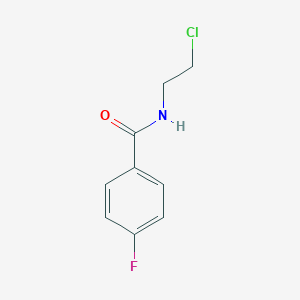
![[1,3,2]Dioxaborinan-2-ol](/img/structure/B99093.png)
